molecular formula C14H21N5S B4251247 N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine

N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine

Cat. No.: B4251247
M. Wt: 291.42 g/mol
InChI Key: VDKZJYAXLRAZCD-UHFFFAOYSA-N
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Description

N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a piperidine ring, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a [3+2] cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the use of an azide and an alkyne under copper-catalyzed conditions to form the triazole ring .

The final step includes the methylation of the amine group and the formation of the bis(trifluoroacetate) salt through the reaction with trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)
  • 3-Methyl-1,2,3-triazolium-1N-dinitromethylylide
  • 1,1,3,3-Tetramethylguanidine

Uniqueness

N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine is unique due to its combination of a triazole ring, a piperidine ring, and a thienylmethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5S/c1-15-8-13-10-19(17-16-13)14-2-5-18(6-3-14)9-12-4-7-20-11-12/h4,7,10-11,14-15H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKZJYAXLRAZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=N1)C2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine
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N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine
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N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine
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N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine
Reactant of Route 5
N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine
Reactant of Route 6
N-methyl-1-[1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]triazol-4-yl]methanamine

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